1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide
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Overview
Description
1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide is an organophosphorus compound that belongs to the class of 1,3,2-dioxaphosphorinanes. These compounds are characterized by a six-membered ring containing both oxygen and phosphorus atoms. The presence of the 2-(2-methylpropyl) group and the 2-oxide functional group makes this compound unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide typically involves the reaction of a suitable diol with a phosphorus oxychloride derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained at a controlled level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor at a controlled rate. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the 2-(2-methylpropyl) group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of drugs targeting specific enzymes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,2-dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of the 2-oxide group enhances its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3,2-Dioxaphosphorinane, 2-methyl-, 2-oxide
- 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide
- 1,3,2-Dioxaphosphorinane, 2-methoxy-2-oxo
Uniqueness
1,3,2-Dioxaphosphorinane, 2-(2-methylpropyl)-, 2-oxide is unique due to the presence of the 2-(2-methylpropyl) group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
118792-94-2 |
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Molecular Formula |
C7H15O3P |
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H15O3P/c1-7(2)6-11(8)9-4-3-5-10-11/h7H,3-6H2,1-2H3 |
InChI Key |
SSECPMWFMMWFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP1(=O)OCCCO1 |
Origin of Product |
United States |
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